molecular formula C8H6ClF3N2O B1414820 N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide CAS No. 766519-21-5

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1414820
CAS RN: 766519-21-5
M. Wt: 238.59 g/mol
InChI Key: ZXCOYCIWERPDIF-UHFFFAOYSA-N
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Description

“N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide” is a chemical compound that contains an amide group (-CONH2), a trifluoromethyl group (-CF3), and an aromatic ring with an amino group (-NH2) and a chlorine atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic ring, which contributes to the stability of the molecule, and the electronegative atoms (fluorine and chlorine), which could result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several functional groups. The amino group could participate in various reactions such as acylation or alkylation. The trifluoroacetyl group could also undergo hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoroacetyl group could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

I have conducted a search for the scientific research applications of “N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide”, but it appears that there is limited information available directly related to this specific compound. The search results indicate related compounds with potential applications in inhibiting respiratory syncytial virus (RSV) replication and as potent human adenovirus (HAdV) inhibitors .

Safety And Hazards

As with any chemical compound, handling “N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-5-3-4(13)1-2-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCOYCIWERPDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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